molecular formula C5H5N3O B2535316 Pyrimidine-5-carbaldehyde oxime CAS No. 349493-17-0

Pyrimidine-5-carbaldehyde oxime

Cat. No. B2535316
CAS RN: 349493-17-0
M. Wt: 123.115
InChI Key: JIHALWYYWJPEIV-UHFFFAOYSA-N
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Description

Pyrimidine-5-carbaldehyde oxime is a chemical compound with the molecular formula C₅H₄N₂O . It is used in the preparation of pyrimidyl alkanol derivatives by reacting with diisopropylzinc and various alkyl halides. This compound is part of the pyrimidine family, which plays essential roles in biological processes due to its presence in nucleotides, nucleic acids, vitamins, and coenzymes .

Synthesis Analysis

The synthesis of this compound involves several methods. For example, Suzuki coupling reactions have been employed to create 2,5-disubstituted pyrimidines, some of which exhibit moderate anticancer activity . Other synthetic approaches include Vilsmeier–Haack reactions and regioselective dechlorination . These methods allow the generation of diverse pyrimidine derivatives.

Molecular Structure Analysis

This compound has a six-membered ring containing two nitrogen atoms at positions 1 and 3. Its structure resembles that of nucleotide base pairs in DNA and RNA. The presence of halogen substituents can influence its reactivity and biological properties .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various substitution reactions, including nucleophilic aromatic substitution (S N Ar). These reactions allow the introduction of functional groups and modifications to the pyrimidine scaffold .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Pyrimidine-5-carbaldehyde oximes undergo oxime–nitrone isomerization and react with maleimides and electron-deficient acetylenes, leading to intermolecular cycloadducts and other compounds (Shirai et al., 2003).
  • These oximes serve as potent FLT3 tyrosine kinase inhibitors, exhibiting antiproliferative activity against certain leukemic cell lines (Gaul et al., 2007).
  • They are also used in the synthesis of muscarinic agonists for Alzheimer’s disease treatment (Jung et al., 2001).

Advanced Materials and Applications

Drug Delivery and Biomedical Applications

  • Pyrimidine-5-carbaldehyde oximes are utilized in brain drug delivery systems and studied for their potential in active transport mechanisms for eliminating organic ions from the brain (Bodor et al., 1978).
  • They are also explored as synthetic precursors for antitumor agents (Erkin & Krutikov, 2004).

Novel Synthetic Pathways

  • Synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals has been developed, providing new pathways for creating these compounds (Mathews & Asokan, 2007).

Future Directions

Research on pyrimidine derivatives should continue to explore novel structures with enhanced anticancer activity. Understanding structure-activity relationships (SARs) will aid in designing more potent and efficacious anticancer drugs based on the pyrimidine scaffold .

properties

IUPAC Name

(NE)-N-(pyrimidin-5-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHALWYYWJPEIV-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=N1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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